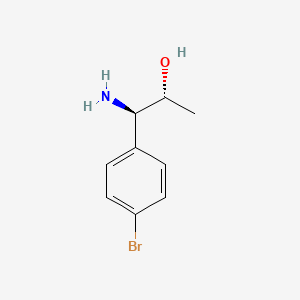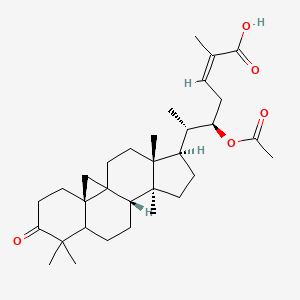![molecular formula C12H9BrN2 B13057756 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine](/img/structure/B13057756.png)
3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a methyl group in the structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and chemical research.
Méthodes De Préparation
The synthesis of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and cyclization. The reaction conditions typically involve the use of a strong acid catalyst and a brominating agent such as N-bromosuccinimide (NBS) or bromine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders, cancer, and infectious diseases.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Research: It is employed in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Industrial Applications: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine involves its interaction with specific molecular targets in biological systems. The bromine atom and the imidazo[1,2-A]pyridine core play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-A]pyridine: The parent compound without the bromine and methyl substituents.
3-Bromoimidazo[1,2-A]pyridine: A similar compound with only the bromine substituent.
8-Methylimidazo[1,2-A]pyridine: A similar compound with only the methyl substituent.
The uniqueness of this compound lies in the combination of the bromine and methyl groups, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H9BrN2 |
|---|---|
Poids moléculaire |
261.12 g/mol |
Nom IUPAC |
3-bromo-8-methylpyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H9BrN2/c1-8-2-3-10-11(6-8)15-5-4-9(13)7-12(15)14-10/h2-7H,1H3 |
Clé InChI |
LCGBBLJXKYPSOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3N2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate](/img/structure/B13057698.png)
![4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13057704.png)
![1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13057711.png)
![4-((4-Chlorobenzyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057718.png)
![4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13057722.png)

![(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B13057736.png)
![2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-](/img/structure/B13057755.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)

